molecular formula C17H20F3N3O2 B2650108 3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1013765-57-5

3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2650108
CAS No.: 1013765-57-5
M. Wt: 355.361
InChI Key: GQEVAULSMACINL-UHFFFAOYSA-N
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Description

3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the propoxy and propyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the trifluoromethylphenyl group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted aryl halide.

    Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine or amide-forming reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-4-carboxamide derivatives: These compounds share the pyrazole carboxamide core structure and may have similar biological activities.

    Trifluoromethyl-substituted phenyl compounds: These compounds contain the trifluoromethylphenyl group and may exhibit similar chemical reactivity and biological properties.

Uniqueness

3-propoxy-1-propyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-propoxy-1-propyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-3-8-23-11-14(16(22-23)25-9-4-2)15(24)21-13-7-5-6-12(10-13)17(18,19)20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEVAULSMACINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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